molecular formula C14H18N2O4 B178921 methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate CAS No. 135321-84-5

methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

Cat. No.: B178921
CAS No.: 135321-84-5
M. Wt: 278.3 g/mol
InChI Key: RFBFIJGVXOAJBX-UHFFFAOYSA-N
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Description

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a chemical compound with the molecular formula C14H18N2O4 . It has a molecular weight of 278.31 . The compound is typically stored in a sealed, dry environment at 2-8°C .


Synthesis Analysis

The synthesis of this compound involves the reaction of methyl 4-(N-carbamimidoyl)benzoate with di-tert-butyl dicarbonate in the presence of triethylamine in anhydrous methanol . The reaction mixture is heated at 40°C under nitrogen for 5 hours .


Molecular Structure Analysis

The molecule contains a total of 38 bonds. There are 20 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 amidine derivative, and 1 primary aliphatic amine .


Physical and Chemical Properties Analysis

The compound has a high GI absorption and is not BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Po/w (iLOGP) of 2.8 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is noted for its versatility as a substrate in the synthesis of medical products. Farooq and Ngaini (2019) highlight its pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties, emphasizing its role as an excellent precursor for the creation of new bioactive compounds. The compound's synthetic utility is showcased through various routes, facilitating the preparation of medically relevant molecules (Farooq & Ngaini, 2019).

Environmental and Bioremediation Studies

While not directly related to this compound, the environmental behavior and fate of related compounds, such as methyl tert-butyl ether (MTBE), offer insights into the ecological impacts of chemical derivatives. Squillace et al. (1997) review MTBE's solubility in water and its weak adsorption to subsurface solids, suggesting that similar compounds might exhibit comparable environmental behaviors, which could be relevant for understanding the ecological footprint of this compound derivatives (Squillace et al., 1997).

Catalysis and Organic Reactions

The compound's utility extends to catalysis, where its derivatives may be used as intermediates in organic reactions. Pellissier (2011) provides a comprehensive review of catalytic non-enzymatic kinetic resolution, a field where this compound could potentially serve as a substrate for developing chiral compounds through asymmetric synthesis. This application underscores the compound's value in facilitating the synthesis of enantiopure compounds, crucial for pharmaceuticals (Pellissier, 2011).

Safety and Hazards

The compound is classified under the GHS07 pictogram with the signal word "Warning" . It has the hazard statement H302 . Precautionary statements include P280-P305+P351+P338 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate involves the protection of the amine group followed by the addition of the carbamimidoyl group to the aromatic ring. The final step involves the deprotection of the tert-butoxycarbonyl group to obtain the target compound.", "Starting Materials": [ "Methyl 4-aminobenzoate", "tert-Butyl chloroformate", "N,N-diisopropylethylamine", "N,N'-diisopropylcarbodiimide", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate" ], "Reaction": [ "Step 1: Protection of amine group - Methyl 4-aminobenzoate is reacted with tert-butyl chloroformate and N,N-diisopropylethylamine in anhydrous ethyl acetate to form methyl 4-(tert-butoxycarbonyl)aminobenzoate.", "Step 2: Addition of carbamimidoyl group - Methyl 4-(tert-butoxycarbonyl)aminobenzoate is reacted with N,N'-diisopropylcarbodiimide and N-(tert-butoxycarbonyl)carbamimidic acid in anhydrous ethyl acetate to form methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate.", "Step 3: Deprotection of tert-butoxycarbonyl group - Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is treated with hydrochloric acid in methanol to remove the tert-butoxycarbonyl protecting group and obtain the target compound, methyl 4-(N-carbamimidoyl)benzoate." ] }

CAS No.

135321-84-5

Molecular Formula

C14H18N2O4

Molecular Weight

278.3 g/mol

IUPAC Name

methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-11(15)9-5-7-10(8-6-9)12(17)19-4/h5-8H,1-4H3,(H2,15,16,18)

InChI Key

RFBFIJGVXOAJBX-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)OC)\N

SMILES

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N

Origin of Product

United States

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